N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide
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Overview
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound that features a phthalimide group and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with a naphthalene derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phthalimide-naphthalene compounds.
Scientific Research Applications
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The phthalimide group can form hydrogen bonds and other interactions with target proteins, while the naphthalene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(PHENYL)ACETAMIDE
- N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(TOLUEN-2-YL)ACETAMIDE
- N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(BENZYL)ACETAMIDE
Uniqueness
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(1,3-dioxoisoindol-2-yl)methyl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C21H16N2O3/c1-14(24)22(17-11-10-15-6-2-3-7-16(15)12-17)13-23-20(25)18-8-4-5-9-19(18)21(23)26/h2-12H,13H2,1H3 |
InChI Key |
QYJPEEYWISNDOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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